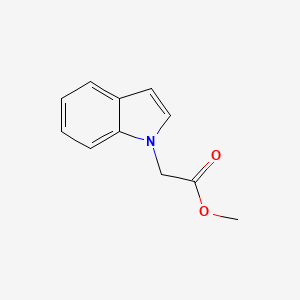

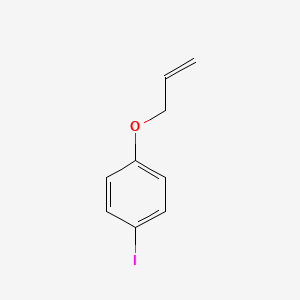

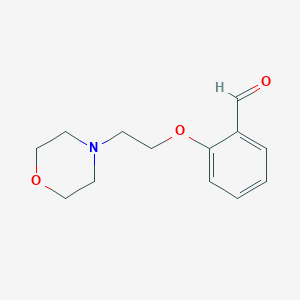

2-(2-Morpholinoethoxy)benzaldehyde

Descripción general

Descripción

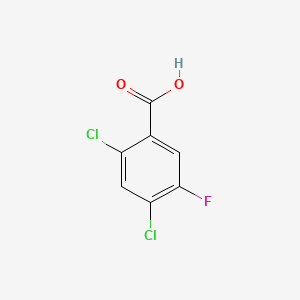

2-(2-Morpholinoethoxy)benzaldehyde is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. It is related to benzaldehyde derivatives and morpholine derivatives, which are often used in organic synthesis and catalysis. The compound's structure includes a benzaldehyde moiety and a morpholino group, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Morpholinoethoxy)benzaldehyde can involve various strategies. For instance, triazolium salts derived from morpholinone have been shown to catalyze chemoselective cross-benzoin reactions, which could potentially be applied to the synthesis of similar compounds . Additionally, enantiopure morpholine derivatives have been prepared through selenocyclofunctionalization, indicating that morpholine-containing compounds can be synthesized with high yields and diastereoselectivity . These methods highlight the versatility of morpholine derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Morpholinoethoxy)benzaldehyde can be quite complex. For example, a related compound with a morpholine and benzaldehyde moiety has been reported to have two independent molecules in its asymmetric unit, each with significant dihedral angles between the naphthalene and benzene rings . This suggests that the morpholino group can influence the overall conformation and steric arrangement of such molecules.

Chemical Reactions Analysis

Morpholine derivatives are involved in various chemical reactions. The reduction of benzaldehydes by morpholine-borane has been studied, showing that electron-withdrawing groups enhance the rate of reduction . Oxidation reactions are also relevant, as seen with the oxidation of substituted benzaldehydes by morpholinium chlorochromate, leading to benzoic acids . These studies demonstrate the reactivity of morpholine-containing compounds in redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Morpholinoethoxy)benzaldehyde can be inferred from related compounds. For instance, the solubility and reactivity of benzaldehydes in various solvents have been analyzed, which is crucial for understanding the behavior of such compounds in different environments . Additionally, the presence of a morpholine group can affect the compound's electron density and steric hindrance, influencing its chemical properties and interactions with other molecules .

Aplicaciones Científicas De Investigación

Supramolecular Catalysis

- Field : Chemistry

- Application : This compound has been used in the synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water . This methodology was applied to the “green” synthesis of the antiepileptic drug phenytoin through benzoin condensation, oxidation, and cyclization reactions in the presence of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), without the use of any harmful organic solvent .

- Method : The reaction system needs organic solvents (ethanol) and is carried out under reflux conditions . The methodology was applied to the “green” synthesis of the antiepileptic drug phenytoin through benzoin condensation, oxidation, and cyclization reactions in the presence of HP-β-CD .

- Results : The methodology resulted in the successful synthesis of the antiepileptic drug phenytoin .

Ozonolysis of Styrene

- Field : Chemical Engineering

- Application : This compound might be involved in the continuous synthesis of benzaldehyde by ozonolysis of styrene in a micro-packed bed reactor .

- Method : The details of the method are not provided in the search results .

- Results : The results of this application are not provided in the search results .

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOHRJPUWBWZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359624 | |

| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Morpholinoethoxy)benzaldehyde | |

CAS RN |

68997-45-5 | |

| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.